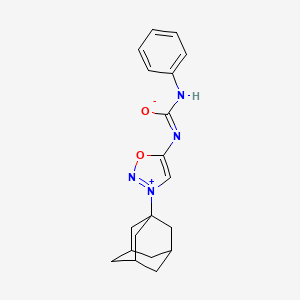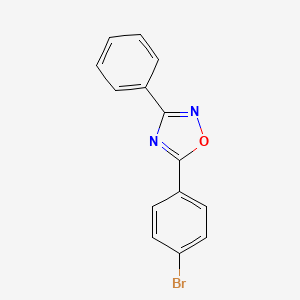
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine, also known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. NBOMe has gained popularity in recent years as a recreational drug due to its potent psychedelic effects and easy availability. However, its use has been associated with several adverse effects, including fatalities.
Wirkmechanismus
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine acts as a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. Activation of the 5-HT2A receptor leads to an increase in the release of the neurotransmitter serotonin, which plays a key role in regulating mood, cognition, and perception. The increased release of serotonin leads to altered states of consciousness, including visual and auditory hallucinations, altered perception of time, and changes in thought processes.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and altered perception of sensory stimuli. The effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine are similar to those of other psychedelic drugs such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potency. It is a highly potent agonist of the 5-HT2A receptor, which makes it useful in studying the neural mechanisms underlying psychedelic experiences. However, one limitation of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potential for toxicity. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been associated with several adverse effects, including fatalities, and its use in lab experiments should be carried out with caution.
Zukünftige Richtungen
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs with fewer adverse effects. Additionally, research on the neural mechanisms underlying psychedelic experiences could lead to a better understanding of consciousness and perception.
Synthesemethoden
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine is synthesized from the precursor compound 2C-H, which is a phenethylamine derivative. The synthesis involves the reaction of 2C-H with benzaldehyde and 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-naphthylmethylamine to yield (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been used in several scientific studies to investigate the mechanism of action of psychedelic drugs. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. By studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine on the 5-HT2A receptor, researchers can gain insight into the neural mechanisms underlying psychedelic experiences. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has also been used in studies investigating the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVGIJLPKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)



![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)

![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
